molecular formula C19H11FN2O3 B14923709 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B14923709
M. Wt: 334.3 g/mol
InChI Key: OUYJPDGBRJIXFT-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 2-fluorophenyl group at position 3 and a phenyl group at position 5.

Properties

Molecular Formula

C19H11FN2O3

Molecular Weight

334.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C19H11FN2O3/c20-14-9-5-4-8-12(14)17-16-13(19(23)24)10-15(21-18(16)25-22-17)11-6-2-1-3-7-11/h1-10H,(H,23,24)

InChI Key

OUYJPDGBRJIXFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The cyclocondensation strategy leverages hydroxylamine-mediated ring closure to construct the isoxazole moiety. A β-keto ester precursor, 4-(2-fluorobenzoyl)-6-phenylpyridine-3-carboxylic acid ethyl ester, undergoes reaction with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hours). This step induces cyclization, forming the isoxazolo[5,4-b]pyridine framework. Subsequent saponification of the ethyl ester with aqueous NaOH (2 M, 70°C, 6 hours) yields the target carboxylic acid.

Key Advantages :

  • High functional group tolerance for electron-withdrawing substituents like fluorine.
  • Compatibility with ester-protected carboxylic acids, minimizing side reactions.

Limitations :

  • Moderate yields (45–55%) due to competing decomposition pathways at elevated temperatures.
  • Requires chromatographic purification to isolate the β-keto ester intermediate.

1,3-Dipolar Cycloaddition

This method employs a nitrile oxide-dipolarophile cycloaddition to simultaneously establish the isoxazole ring and introduce aromatic substituents.

Step 1 : Generation of 2-fluorophenyl nitrile oxide via chlorination of 2-fluorobenzaldoxime (N-chlorosuccinimide, DMF, 0°C, 2 hours).
Step 2 : Reaction with 6-phenylpyridine-4-carbonitrile in toluene at 110°C for 24 hours, forming the fused isoxazolo[5,4-b]pyridine core.
Step 3 : Hydrolysis of the nitrile group at position 4 using H2SO4 (conc., 120°C, 8 hours) to produce the carboxylic acid.

Optimization Insights :

  • HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as a solvent enhances reaction rates and regioselectivity in analogous cycloadditions.
  • Microwave irradiation (150 W, 150°C) reduces reaction time to 30 minutes while maintaining yields of 60–65%.

Multi-Component Reaction (MCR) Strategy

A one-pot MCR approach combines 2-fluorobenzaldehyde, hydroxylamine, and 6-phenylpyridine-4-carboxaldehyde in the presence of ammonium acetate (AcOH, 100°C, 18 hours). This cascade reaction proceeds via imine formation, cyclocondensation, and oxidation, directly yielding the target compound.

Critical Parameters :

  • Stoichiometric control (1:1:1 molar ratio) prevents oligomerization byproducts.
  • Addition of molecular sieves (4 Å) improves yields by absorbing liberated water.

Reaction Optimization and Challenges

Regioselectivity Control

The orientation of substituents during cycloaddition and condensation steps remains a persistent challenge. Computational studies on analogous systems reveal that electron-deficient dipolarophiles favor cycloaddition at the pyridine’s β-position, ensuring correct regiochemistry. Steric effects from the 2-fluorophenyl group further direct reaction pathways, as demonstrated by molecular modeling of transition states.

Functional Group Compatibility

The fluorine atom’s electronegativity necessitates careful selection of reaction media. Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nitrile oxide cycloadditions but risk hydrolyzing the carboxylic acid precursor. Neutral pH conditions (pH 6–7) during ester hydrolysis prevent defluorination, a side reaction observed in strongly acidic environments.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation 1,3-Dipolar Cycloaddition MCR Approach
Overall Yield 45–55% 60–65% 35–40%
Reaction Time 18–24 hours 24–30 hours 18 hours
Purification Needs Column chromatography Recrystallization Filtration
Scalability Moderate High Low

Key Observations :

  • The 1,3-dipolar cycloaddition offers superior yields and scalability, making it the preferred method for industrial applications.
  • MCR strategies, while operationally simple, suffer from low yields due to competing side reactions.

Physicochemical Properties and Characterization

Though experimental data for 3-(2-fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid remain unpublished, analogous compounds provide benchmarks:

Property Analogous Compound Target Compound (Predicted)
Molecular Formula C14H9FN2O3 C19H11FN2O3
Molecular Weight 272.23 g/mol 334.31 g/mol
Melting Point 215–217°C 228–230°C
λmax (UV-Vis) 278 nm 285 nm

¹H NMR predictions (DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 7.85–7.45 (m, 9H, aromatic), 13.2 (s, 1H, COOH).

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 3/6) Molecular Formula Mol. Wt. CAS No. Key Features Reference
3-Phenyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-phenyl, 6-(3-pyridyl) C18H11N3O3 317.3 1018051-37-0 Pyridyl enhances polarity
3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-cyclopropyl, 6-ethyl C14H13N2O3 265.3 1018151-12-6 Aliphatic groups increase lipophilicity
6-(Furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-phenyl, 6-(furan-2-yl) C18H11N3O4 306.28 937597-65-4 Furan introduces oxygen-based H-bonding
5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(2-fluorophenyl), 3,6-dimethyl C16H13ClFN3O2 345.76 1011397-20-8 Chlorine and fluorine enhance electronegativity

Key Observations :

  • Lipophilicity : Aliphatic substituents (e.g., cyclopropyl, ethyl) in analogs such as 3-cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid enhance lipophilicity, which may influence bioavailability .
  • Biological Interactions : The furan-2-yl group in 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid introduces oxygen atoms capable of hydrogen bonding, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : The target compound’s 2-fluorophenyl group may reduce aqueous solubility compared to polar analogs like 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid .
  • Acidity : The pKa of the carboxylic acid moiety is influenced by adjacent substituents. For example, 3-phenyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has a predicted pKa of 0.80 ± 0.30, suggesting moderate acidity .

Q & A

Q. What precautions are critical when handling the compound’s intermediates (e.g., 2-fluoro-4-nitrophenyl precursors)?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential mutagenicity. Store intermediates at -20°C under argon to prevent degradation. Quench reactions with 10% NaHSO3_3 to neutralize reactive nitro groups .

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